Cas no 2946-43-2 (6H-Purine-6-thione,9-(6-deoxy-b-D-allofuranosyl)-1,9-dihydro-)

6H-Purine-6-thione,9-(6-deoxy-b-D-allofuranosyl)-1,9-dihydro- structure
2946-43-2 structure
Product Name:6H-Purine-6-thione,9-(6-deoxy-b-D-allofuranosyl)-1,9-dihydro-
CAS No:2946-43-2
MF:C11H14N4O4S
MW:298.318260669708
CID:262659
PubChem ID:3034648
Update Time:2025-04-19

6H-Purine-6-thione,9-(6-deoxy-b-D-allofuranosyl)-1,9-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 6H-Purine-6-thione,9-(6-deoxy-b-D-allofuranosyl)-1,9-dihydro-
    • 9H-Purine-6-thiol, 9-(6-deoxy-.beta.-D-allofuranosyl)-
    • 9H-Purine-6-thiol, 9-(6-deoxy-.β.-D-allofuranosyl)-
    • 6H-Purine-6-thione, 9-(6-deoxy-beta-D-allofuranosyl)-1,9-dihydro-
    • 9-(6'-Deoxy-beta-D-allofuranosyl)-6-thiopurine
    • NSC 409352
    • 9H-Purine-6-thiol, 9-(6-deoxy-beta-D-allofuranosyl)-
    • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione
    • 9-Dafp
    • 2946-43-2
    • Inchi: 1S/C11H14N4O4S/c1-4(16)8-6(17)7(18)11(19-8)15-3-14-5-9(15)12-2-13-10(5)20/h2-4,6-8,11,16-18H,1H3,(H,12,13,20)/t4-,6+,7-,8-,11-/m1/s1
    • InChI Key: LMTPULIBTJWSQT-RWONEVQGSA-N
    • SMILES: S=C1C2=C(NC=N1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](C)O)O1)O)O

Computed Properties

  • Exact Mass: 298.07400
  • Monoisotopic Mass: 298.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.2
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Density: 1.92
  • Boiling Point: 690°Cat760mmHg
  • Flash Point: 371.1°C
  • Refractive Index: 1.857
  • PSA: 148.51000
  • LogP: -0.51110
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